4-(chloromethyl)-N,N-dimethylBenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. For example, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. For instance, a synthetic method of a similar compound, 4-(chloromethyl)pyridine hydrochloride, has been described .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, and Mass Spectrometry) to determine the structure of the compound. A similar analysis was done for 3,5-dimethylisoxazole and 4-chloromethyl-3,5-dimethylisoxazole .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. For example, ethers (which have a similar R-O-R’ structure) can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, etc .Scientific Research Applications
NMR Spectroscopy and Chemical Shift Analysis
The compound 4-(chloromethyl)-N,N-dimethylBenzamide and its derivatives have been extensively studied in nuclear magnetic resonance (NMR) spectroscopy. For instance, Jones and Wilkins (1978) examined the carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides. They reported detailed chemical shift assignments and correlations with substituent parameters, enhancing the understanding of molecular structures in this class of compounds (Jones & Wilkins, 1978).
Mitosis Inhibition Studies
Research by Merlin et al. (1987) investigated N-(1,1-dimethylpropynyl) benzamide derivatives, closely related to this compound, for their ability to inhibit mitosis in plant cells. They found that certain derivatives are potent inhibitors of mitosis, offering insights into the development of new agricultural chemicals or potential cancer treatments (Merlin et al., 1987).
Synthesis and Optimization Processes
Zhang Zho (2014) focused on synthesizing derivatives like 2-Amino-5-chloro-N,3-dimethylbenzamide, detailing the process conditions and optimization strategies. Such research is vital for the efficient and scalable production of these compounds for various applications (Zhang Zho, 2014).
Chemical Synthesis and Functionalization
The study of cascade arylchloromethylation by Pan et al. (2020) demonstrates advanced synthetic methods that can be applied to compounds like this compound. Their work provides new pathways for functionalizing unactivated alkenes, broadening the scope of chemical synthesis (Pan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
This would involve a discussion on potential applications and areas of future research for the compound. For instance, 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, have been studied for their potential as anticancer agents .
Properties
IUPAC Name |
4-(chloromethyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAPDJRQFLVOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121083-51-0 |
Source
|
Record name | 4-(chloromethyl)-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.